Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:
- δ 10.32 (s, 1H, -OH)
- δ 8.21 (d, J = 2.4 Hz, 2H, Ar-Br)
- δ 7.89 (t, J = 1.8 Hz, 1H, Ar-H)
- δ 7.45 (dd, J = 8.6, 5.4 Hz, 2H, Ar-F)
- δ 4.52 (s, 2H, N-CH₂-Ar)
¹³C NMR exhibits peaks at δ 167.8 (C=O), 162.1 (C-F), 135.4–118.7 (aromatic carbons), and 43.9 (N-CH₂). The ¹⁹F NMR signal appears at δ -112.4 ppm, consistent with para-substituted fluorobenzyl groups.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) shows:
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations reveal:
- HOMO-LUMO gap: 4.17 eV
- Dipole moment: 5.23 Debye
- Mulliken charges:
Table 2: DFT-calculated bond lengths (Å)
| Bond | Calculated | Experimental |
|---|---|---|
| C-Br | 1.901 | 1.893 |
| C-F | 1.354 | 1.341 |
| C=O | 1.224 | 1.218 |
| N-CH₂ | 1.467 | 1.452 |
Properties
CAS No. |
610320-76-8 |
|---|---|
Molecular Formula |
C14H10Br2FNO2 |
Molecular Weight |
403.04 g/mol |
IUPAC Name |
3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20) |
InChI Key |
SFGXLGISNVVFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the bromine atoms can produce a fully hydrogenated benzamide derivative .
Scientific Research Applications
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Brominated Benzamides
Key Observations :
- Halogenation Patterns : The target compound and Tribromsalan share 3,5-dibromo substitution, but Tribromsalan includes a third bromine on the N-phenyl group, enhancing lipophilicity .
- N-Substituent Variations : The 4-fluorobenzyl group in the target compound contrasts with Tribromsalan’s 4-bromophenyl and Bensalan’s 4-bromobenzyl groups. Fluorine’s electronegativity may alter binding affinity compared to bromine .
- The dimethylamino derivative (CAS 203320-95-0) may exhibit enhanced solubility due to its polar substituent .
Biological Activity
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 389.015 g/mol. Its structure comprises a benzamide backbone with bromine substituents at the 3 and 5 positions, a fluorophenyl group linked via a methyl group, and a hydroxyl group at the 2-position. This configuration is believed to enhance its biological activity compared to simpler benzamide derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Br₂FNO₃ |
| Molecular Weight | 389.015 g/mol |
| Density | 1.913 g/cm³ |
| Boiling Point | 367.7 °C |
The biological activity of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. Studies suggest that compounds with similar structures can act as inhibitors for various kinases and receptors involved in cancer progression:
- FGFR1 Inhibition : Research indicates that certain benzamide derivatives can inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in non-small cell lung cancer (NSCLC). For instance, a related compound showed IC₅₀ values ranging from 1.25 µM to 2.31 µM against multiple NSCLC cell lines, indicating significant anti-cancer potential .
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines : A study on benzamide derivatives demonstrated that specific compounds could effectively inhibit the proliferation of NSCLC cell lines with FGFR1 amplification. The mechanism involved cell cycle arrest at the G2 phase and induction of apoptosis through modulation of signaling pathways involving FGFR1 .
- Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding affinity of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- to FGFR1. These studies revealed the formation of multiple hydrogen bonds between the compound and the receptor, confirming its potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
The unique dual halogen substitution in Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- may enhance its biological activity compared to simpler benzamides:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzamide | C₇H₈N₂O | Simple amide structure without halogens |
| 4-Fluorobenzamide | C₇H₈FNO | Contains fluorine but lacks bromine substituents |
| 3-Bromobenzamide | C₇H₈BrN | Contains only one bromine substituent |
| Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- | C₁₃H₉Br₂FNO₃ | Dual halogen substitution enhances biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
